Z-FA-Fmk - 96922-64-4

Z-FA-Fmk

Catalog Number: EVT-274494
CAS Number: 96922-64-4
Molecular Formula: C21H23FN2O4
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mdl 201053 is a biochemical.
Source and Classification

Z-FA-Fmk is classified as a cysteine protease inhibitor, specifically targeting cathepsins B and L. It is a fluoromethylketone derivative that acts covalently with the active site of target proteases, leading to their inactivation. The compound is synthesized for research purposes and is used in various studies to elucidate the roles of cysteine proteases in cellular functions and disease mechanisms .

Synthesis Analysis

The synthesis of Z-FA-Fmk involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate amino acids, typically phenylalanine and alanine derivatives.
  2. Peptide Coupling: The amino acids are coupled using standard peptide synthesis techniques, often employing coupling reagents like DIC (N,N'-diisopropylcarbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole).
  3. Fluoromethylketone Formation: The final step involves the introduction of the fluoromethylketone moiety, which is crucial for the inhibitory activity against cysteine proteases.
  4. Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological applications.

Technical parameters, such as reaction times and temperatures, can vary based on specific laboratory protocols but generally involve standard peptide synthesis conditions .

Molecular Structure Analysis

Z-FA-Fmk has a well-defined molecular structure characterized by:

  • Molecular Formula: C₁₃H₁₅FNO₂
  • Molecular Weight: Approximately 235.27 g/mol
  • Structural Features: The compound contains a benzyloxycarbonyl group, a phenylalanine residue, an alanine residue, and a fluoromethylketone moiety. The presence of the fluoromethyl group enhances its reactivity towards cysteine residues in target enzymes.

The three-dimensional conformation of Z-FA-Fmk allows it to fit into the active site of cathepsin B, facilitating covalent binding and subsequent inhibition .

Chemical Reactions Analysis

Z-FA-Fmk participates in several significant chemical reactions:

  1. Covalent Inhibition: It forms a covalent bond with the thiol group of cysteine residues in cathepsins B and L, leading to irreversible inhibition.
  2. Selective Inhibition: It selectively inhibits effector caspases (specifically caspases 2, 3, 6, and 7) while having minimal effects on initiator caspases (such as caspase 8) .
  3. Biological Activity Modulation: In various cellular systems, Z-FA-Fmk modulates apoptosis pathways by inhibiting caspase activity and affecting downstream signaling cascades related to inflammation and cell survival .
Mechanism of Action

The mechanism of action of Z-FA-Fmk involves:

  1. Inhibition of Cysteine Proteases: By covalently binding to the active site of cathepsins B and L, Z-FA-Fmk prevents these enzymes from cleaving their substrates, which is critical in processes such as apoptosis and inflammation.
  2. Impact on Caspase Activity: The compound selectively inhibits effector caspases involved in apoptosis while sparing initiator caspases. This selective inhibition allows researchers to dissect apoptotic pathways without completely blocking all caspase activity .
  3. Influence on Cytokine Production: Z-FA-Fmk has been shown to inhibit cytokine production in macrophages stimulated by lipopolysaccharide through modulation of nuclear factor kappa B signaling pathways .
Physical and Chemical Properties Analysis

Z-FA-Fmk exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but may have limited solubility in aqueous solutions.
  • Stability: The stability of Z-FA-Fmk can be influenced by pH and temperature; it is generally stable under acidic conditions but may degrade under alkaline conditions.
  • Storage Conditions: Recommended storage at -20°C to maintain its activity over time.

These properties make Z-FA-Fmk suitable for various experimental applications in cell biology and pharmacology .

Applications

Z-FA-Fmk has diverse applications in scientific research:

  1. Cancer Research: Used to study the role of caspases in apoptosis induced by anticancer therapies, including retinoid-related molecules .
  2. Inflammation Studies: Investigated for its effects on cytokine production and inflammatory responses in models of rheumatoid arthritis and other inflammatory diseases .
  3. Viral Inhibition Studies: Demonstrated efficacy as an antiviral agent against specific fish viruses, indicating potential applications in aquaculture .
  4. Cell Proliferation Studies: Explored for its role in modulating cell proliferation through pathways involving oxidative stress and nuclear factor kappa B signaling .
Biochemical Mechanisms of Action

Inhibition of Cysteine Proteases: Target Specificity and Irreversible Binding Dynamics

Z-FA-FMK (benzyloxycarbonyl-Phe-Ala-fluoromethyl ketone) functions as a potent, cell-permeable irreversible inhibitor of cysteine proteases through a distinctive mechanism involving covalent modification of the catalytic cysteine residue. The inhibitor's fluoromethyl ketone (FMK) warhead forms a thioether bond with the active-site cysteine, resulting in permanent enzyme inactivation. This covalent adduct formation is highly specific to cysteine proteases due to the nucleophilic character of their catalytic cysteine residue [1] [4].

The compound exhibits broad-spectrum inhibition against lysosomal cathepsins, including cathepsin B (Ki = 28 nM), cathepsin L (Ki = 15 nM), and cathepsin S (Ki = 42 nM), as well as other cysteine proteases such as papain and cruzain [1] [9]. The irreversible binding mechanism is characterized by time-dependent inhibition kinetics, with second-order rate constants (k₂/Kᵢ) ranging from 1.2 × 10⁴ M⁻¹s⁻¹ to 3.8 × 10⁴ M⁻¹s⁻¹ for various cathepsins, demonstrating efficient enzyme inactivation [4]. The phenylalanine-alanine (Phe-Ala) substrate recognition sequence confers specificity for proteases with S2 pocket preferences for hydrophobic residues, enhancing target selectivity [9].

Table 1: Cysteine Protease Targets of Z-FA-FMK

EnzymeInhibition Constant (Ki)Inhibition MechanismBiological Relevance
Cathepsin B28 nMIrreversibleLysosomal protein degradation, antigen processing
Cathepsin L15 nMIrreversibleLysosomal proteolysis, extracellular matrix degradation
Cathepsin S42 nMIrreversibleAntigen presentation, MHC class II processing
Papain22 nMIrreversiblePlant cysteine protease model system
Cruzain35 nMIrreversibleTrypanosoma cruzi virulence factor

Selective Modulation of Effector Caspases (Caspase-2, -3, -6, -7) vs. Initiator Caspases (Caspase-8, -10)

Z-FA-FMK demonstrates remarkable selectivity between caspase subfamilies, effectively inhibiting downstream effector caspases while sparing upstream initiator caspases. Biochemical analyses using recombinant caspases reveal potent inhibition of effector caspases-3, -6, and -7 (IC₅₀ = 0.8-1.5 μM), with moderate activity against caspase-2 (IC₅₀ = 2.2 μM). In contrast, initiator caspases-8 and -10 remain unaffected even at concentrations exceeding 50 μM [2] [4]. This selectivity profile is attributed to differential recognition of the P2 position within caspase active sites. Effector caspases accommodate the phenylalanine residue at P2, while initiator caspases require larger aromatic residues or show different stereochemical constraints [5].

The molecular basis for this selectivity was elucidated through biotinylated Z-FA-FMK pull-down assays, which demonstrated covalent modification of the large subunit of effector caspases but not initiator caspases [2]. This selective inhibition profile has been leveraged experimentally to distinguish between intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. For instance, Z-FA-FMK completely blocks retinoid-related molecule (RRM)-induced caspase-8 processing in Jurkat T-cells, while having no effect on Fas-mediated caspase-8 activation, indicating that RRMs activate caspase-8 through an effector-caspase-dependent amplification loop rather than direct initiation [2] [5].

Table 2: Caspase Selectivity Profile of Z-FA-FMK

CaspaseTypeInhibition by Z-FA-FMKCellular Function
Caspase-2Effector~75% at 10 µMDNA damage sensing, apoptosis initiation
Caspase-3Effector~95% at 10 µMExecutioner caspase, substrate cleavage
Caspase-6Effector~90% at 10 µMLamin cleavage, apoptosis execution
Caspase-7Effector~92% at 10 µMExecutioner caspase, substrate cleavage
Caspase-8Initiator<10% at 50 µMExtrinsic apoptosis initiation, DISC component
Caspase-9Initiator~40% at 10 µMIntrinsic apoptosis, apoptosome component
Caspase-10Initiator<5% at 50 µMExtrinsic apoptosis initiation, DISC component

Disruption of NF-κB Signaling Pathways and Cytokine Suppression (IL-1α, IL-1β, TNF-α)

Beyond direct protease inhibition, Z-FA-FMK exerts profound immunomodulatory effects through suppression of nuclear factor kappa B (NF-κB) signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, Z-FA-FMK (10-100 μM) reduces TNF-α production by 85-90%, IL-1β by 75-80%, and IL-1α by 70-75% without affecting cell viability [4] [8]. This cytokine suppression occurs through inhibition of IκBα phosphorylation and subsequent NF-κB nuclear translocation, effectively blocking the transcriptional activation of pro-inflammatory genes [8].

The mechanism linking cysteine protease inhibition to NF-κB regulation involves impaired proteolytic processing of NF-κB regulators. Specifically, Z-FA-FMK prevents the cathepsin B-mediated degradation of IκB inhibitors, maintaining NF-κB in its inactive cytoplasmic complex [8]. Additionally, the compound interferes with T-cell receptor signaling pathways, reducing CD25 (IL-2 receptor α-chain) expression by 60-70% in activated primary T-cells, thereby diminishing IL-2 responsiveness and T-cell proliferation [4] [6]. This immunomodulatory activity positions Z-FA-FMK as a valuable research tool for dissecting cysteine protease involvement in inflammatory signaling cascades.

Table 3: Effect of Z-FA-FMK on Cytokine Production in LPS-Stimulated Macrophages

CytokineReduction with Z-FA-FMKMechanismDownstream Effects
TNF-α85-90%NF-κB nuclear translocation blockReduced inflammation, decreased neutrophil recruitment
IL-1β75-80%Impaired pro-IL-1β processingDiminished pyrogenic response, reduced Th17 activation
IL-1α70-75%Transcriptional suppressionDecreased acute phase response, reduced endothelial activation
IL-660-65%IκBα stabilizationReduced B-cell differentiation, decreased acute phase proteins

Role in Mitochondrial Apoptosis Pathway Activation via Caspase-9 Regulation

Z-FA-FMK modulates the intrinsic apoptosis pathway through its partial inhibition of caspase-9 and regulation of mitochondrial events. While Z-FA-FMK does not prevent cytochrome c release from mitochondria, it partially inhibits (40-50%) caspase-9 activation within the apoptosome complex [2] [5]. This partial inhibition is attributed to the compound's ability to target the active site of processed caspase-9 but not its zymogen form. Consequently, Z-FA-FMK delays but does not completely block the activation of downstream effector caspases in the mitochondrial pathway [5] [10].

The compound's interaction with lysosomal proteases also influences mitochondrial apoptosis. Following lysosomal membrane permeabilization, cathepsins released into the cytosol cleave Bid to truncated Bid (tBid), which translocates to mitochondria and triggers cytochrome c release. Z-FA-FMK inhibits this cathepsin-mediated Bid cleavage, thereby modulating the cross-talk between lysosomal and mitochondrial apoptotic pathways [10]. In murine hepatoma 1c1c7 cells subjected to lysosomal photodamage, Z-FA-FMK pretreatment reduces tBid generation by 65-70% and delays cytochrome c release by approximately 60 minutes, establishing its role in regulating lysosome-mitochondria apoptosis amplification loops [10].

Table 4: Z-FA-FMK in Mitochondrial Apoptosis Regulation

Apoptosis EventEffect of Z-FA-FMKTimingFunctional Consequence
Cytochrome c releaseNo inhibitionOccurs normally at 3-4hApoptosome formation proceeds
Caspase-9 activationPartial inhibition (40-50%)Delayed by 45-60 minReduced apoptosome efficiency
Effector caspase activationComplete inhibitionBlocked for >6hPrevention of substrate cleavage
Bid cleavage65-70% reductionDelayed by 90 minImpaired mitochondrial amplification
Apoptotic morphologyPartial suppressionDelayed by 4-5hReduced nuclear fragmentation

Properties

CAS Number

96922-64-4

Product Name

Z-FA-Fmk

IUPAC Name

benzyl N-[1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C21H23FN2O4

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)

InChI Key

ASXVEBPEZMSPHB-UHFFFAOYSA-N

SMILES

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

enzyloxycarbonyl-Phe-Ala-fluormethylketone
benzyloxycarbonylphenylalanyl-alanine fluoromethyl ketone
carbobenzoxy-L-phenylalanyl-(D,L)-alanyl fluoromethyl ketone
MDL 201053
MDL 201053, (R-(R*,S*))-isomer
MDL 201053, (S-(R*,R*))-isomer
MDL 201117
MDL-201053
MDL-201117
Z-FA-FMK
Z-Phe-Ala-CH2F
Z-Phe-Ala-FMK
Z-Phe-AlaCH2F
ZFA-fmk

Canonical SMILES

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.